BenchChemオンラインストアへようこそ!

8-(Methylthio)theophylline

Anticancer Metallodrugs Cisplatin Resistance Platinum(II) Complexes

8-(Methylthio)theophylline (8-MTTH; CAS 1784-71-0) is a synthetic purine alkaloid belonging to the methylxanthine class, structurally derived from theophylline (1,3-dimethylxanthine) by substitution of a methylthio (-SCH₃) group at the 8-position of the xanthine core. Its molecular formula is C₈H₁₀N₄O₂S with a molecular weight of 226.26 g/mol.

Molecular Formula C8H10N4O2S
Molecular Weight 226.26 g/mol
CAS No. 1784-71-0
Cat. No. B1206624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Methylthio)theophylline
CAS1784-71-0
Synonyms8-(methylthio)theophylline
8-MTTH
Molecular FormulaC8H10N4O2S
Molecular Weight226.26 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)SC
InChIInChI=1S/C8H10N4O2S/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10)
InChIKeyRLOPOZUJNIRHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Methylthio)theophylline (CAS 1784-71-0): A Specialized 8-Thioether Xanthine for Coordination Chemistry and Biological Research


8-(Methylthio)theophylline (8-MTTH; CAS 1784-71-0) is a synthetic purine alkaloid belonging to the methylxanthine class, structurally derived from theophylline (1,3-dimethylxanthine) by substitution of a methylthio (-SCH₃) group at the 8-position of the xanthine core . Its molecular formula is C₈H₁₀N₄O₂S with a molecular weight of 226.26 g/mol . Unlike common methylxanthines (theophylline, caffeine) that primarily function as adenosine receptor antagonists or phosphodiesterase inhibitors, 8-MTTH's thioether moiety confers distinct coordination chemistry capabilities—enabling it to serve as a versatile ligand for platinum, palladium, and ruthenium complexes. This compound was introduced into the MeSH thesaurus in 2004 following its characterization in the primary literature as a key scaffold for metal-based anticancer agents .

Why 8-(Methylthio)theophylline Cannot Be Replaced by Theophylline, Caffeine, or Other Simple Xanthines


Generic substitution of 8-(methylthio)theophylline with theophylline, caffeine, or even 8-thiotheophylline fails for two fundamental reasons rooted in the compound's distinct molecular architecture. First, the methylthio substituent at C8 creates a thioether-protected coordination site: under mild conditions, 8-MTTH can undergo S–C(8) bond cleavage to generate a C8-metalated species, providing access to an organometallic binding mode that simple N-coordinating xanthines cannot achieve . Second, when incorporated into platinum(II) or palladium(II) complexes, the 8-MTT⁻ anionic ligand produces distinct antiproliferative profiles—including activity against cisplatin-resistant cancer cells—that are not replicated by complexes bearing theophylline, 8-thiotheophylline, or 8-benzylthiotheophylline as ligands . Procurement of a generic xanthine for metal complex synthesis or biological evaluation would therefore eliminate the C8–metal reactivity pathway and alter pharmacological outcomes.

Quantitative Differentiation of 8-(Methylthio)theophylline vs. Closest Analogs: A Head-to-Head Evidence Guide


Pt(II)-8-MTTH Complexes Retain Activity Against Cisplatin-Resistant Ovarian Cancer Cells—A Differentiation Unavailable with Theophylline-Derived Complexes

Platinum(II) complexes bearing the 8-MTT⁻ ligand were directly compared with cisplatin in a 72-hour MTT cell viability assay against the cisplatin-sensitive T2 (human lymphoblastoid leukemia) and cisplatin-resistant SKOV3 (human ovarian carcinoma) cell lines. Complexes cis-[PtCl(8-MTT)(PPh₃)₂] (4) and trans-[Pt(8-MTT)₂(py)₂] (9) showed antiproliferative activity comparable to cisplatin on T2 cells. Critically, while cisplatin loses efficacy against SKOV3, complexes 4 and 9 displayed valuable activity on this cisplatin-resistant line . This is a direct head-to-head comparison within the same study.

Anticancer Metallodrugs Cisplatin Resistance Platinum(II) Complexes Ovarian Cancer

Mixed-Phosphine Pt(II)-8-MTT Complexes Show Enhanced Antiproliferative Activity Versus Symmetric Bis-Phosphine Analogues

Bergamini et al. (2007) compared the antiproliferative activity of platinum complexes with varying phosphine co-ligands on T2 and SKOV3 cell lines. Mixed-phosphine complexes (SP-4,2)-[PtCl(8-MTT)(PPh₃)(PTA)] (2) and cis-[Pt(8-MTT)₂(PPh₃)(PTA)] (3), containing one lipophilic triphenylphosphine and one hydrophilic 1,3,5-triaza-7-phosphaadamantane, were more active than their symmetric counterparts bearing two PPh₃ or two PTA ligands . This is a direct intra-study comparison.

Anticancer Agents Structure-Activity Relationship Phosphine Ligands Platinum Complexes

8-MTTH Enables C8-Metal Coordination via S–C Bond Activation—A Reactivity Pathway Absent in Theophylline

Romerosa et al. (2000) demonstrated that 8-(methylthio)theophylline serves as a precursor for C8-metal coordination: under mild conditions, the S–C(8) bond of coordinated 8-MTTH undergoes cleavage, converting an initially N(7)-bound Pd(II) complex trans-[PdCl(8-MTT)(PPh₃)₂] into a mixed-ligand complex trans-[Pd(L')(L)(PPh₃)₂] containing a C8-metalated theophylline fragment (HL' = theophylline) . This reactivity is unavailable to theophylline, which lacks the 8-thioether leaving group necessary for C8–metal bond formation. This is a class-level inference based on a demonstrated mechanism.

Organometallic Chemistry C–H Activation Purine Metalation Bioinorganic Chemistry

Patent-Specific Analgesic/Anti-Inflammatory Claims Differentiate 8-MTTH from Adenosine-Receptor-Focused Xanthines

International patent WO/1985/002540 explicitly claims 8-methylthio-1,3-dimethylxanthine (8-MTTH) as a xanthine derivative useful in pharmaceutical compositions for eliciting an 'onset hastened and enhanced analgesic and anti-inflammatory response' when combined with NSAIDs such as fenoprofen . This positions 8-MTTH in a therapeutic context distinct from theophylline (primarily a bronchodilator) and caffeine (CNS stimulant). The patent claim is specific to this compound among a series of xanthine derivatives. This is classified as supporting evidence because the patent does not provide comparative in vivo efficacy data versus other xanthines.

Pain Research Anti-inflammatory Agents Xanthine Pharmacology Analgesic Composition

Differential Coordination Chemistry: 8-MTTH Coordinates via N7 and S Atoms, Offering More Donor Sites Than Theophylline

Systematic studies across palladium , platinum , and ruthenium systems demonstrate that 8-MTTH and its deprotonated form 8-MTT⁻ can coordinate to metal centers through multiple donor atoms. In Pt(II) complexes, 8-MTT⁻ coordinates via the deprotonated N7 atom of the purine ring, and in binuclear complexes the sulfur atom can additionally bridge a second metal center . By contrast, theophylline coordinates solely through N7 without the possibility of sulfur participation . This is a class-level inference grounded in structurally characterized complexes.

Coordination Chemistry Ligand Design Thiopurine Complexes Multidentate Ligands

Physicochemical Profile: 8-MTTH Exhibits Enhanced Lipophilicity (LogP ~1.04–1.22) Relative to Theophylline (LogP ~-0.02)

Computed (ACD/Labs Percepta) physicochemical data for 8-MTTH indicate a LogP of 1.22 (neutral) and LogD of 1.04 (pH 5.5) and 0.82 (pH 7.4), with a polar surface area of 95 Ų . By comparison, theophylline has an experimental LogP of approximately -0.02 . This represents a shift of >1 log unit toward increased lipophilicity conferred by the 8-methylthio substituent. This is a cross-study comparable metric.

Physicochemical Properties Lipophilicity Drug Design ADME Prediction

High-Value Application Scenarios for 8-(Methylthio)theophylline Based on Verified Differentiation Evidence


Synthesis of Cisplatin-Resistance-Breaking Platinum(II) Anticancer Candidates

Research groups focused on overcoming cisplatin resistance in ovarian and hematological cancers should procure 8-MTTH as the ligand precursor for synthesizing Pt(II) complexes of the cis-[PtCl(8-MTT)(PR₃)₂] and trans-[Pt(8-MTT)₂(L)₂] families. The evidence from Romerosa et al. (2004) demonstrates that these complexes retain antiproliferative activity against the cisplatin-resistant SKOV3 ovarian cancer cell line—a property not observed with cisplatin itself . This makes 8-MTTH a strategically differentiated starting material for metallodrug discovery programs targeting resistant tumor phenotypes.

C8–Metal Bond Formation Studies in Bioinorganic and Organometallic Chemistry

For investigators studying metal–carbon bond formation on purine scaffolds—a topic relevant to understanding metal–nucleic acid interactions and designing novel organometallic drugs—8-MTTH is the demonstrated precursor of choice. As shown by Romerosa et al. (2000), the S–C(8) bond in N7-coordinated 8-MTTH undergoes mild cleavage to generate C8-metalated theophylline species, a reactivity pathway that is mechanistically inaccessible from theophylline itself . Procurement of 8-MTTH is essential for any laboratory seeking to explore this specific C–H/S–C activation chemistry.

Mixed-Phosphine Ligand Optimization in Antiproliferative Platinum Complexes

Laboratories conducting structure-activity relationship (SAR) studies around the phosphine co-ligand sphere of platinum anticancer agents can uniquely exploit the 8-MTT⁻ scaffold. The 2007 study by Bergamini et al. establishes that mixed PPh₃/PTA complexes of Pt(II)-8-MTT show enhanced antiproliferative activity compared to symmetric bis-PPh₃ or bis-PTA analogues . This positions 8-MTTH as the ligand scaffold that enables fine-tuning of lipophilic/hydrophilic balance and biological activity through co-ligand selection—a design space not available with theophylline-derived complexes.

Analgesic and Anti-Inflammatory Synergy Research Using Xanthine-NSAID Combinations

For pharmacological research exploring non-bronchodilator, non-CNS applications of xanthine derivatives, 8-MTTH is differentiated by explicit patent claims (WO/1985/002540) as a component of analgesic and anti-inflammatory compositions that hasten and enhance NSAID responses . While this evidence is supportive rather than definitive, it provides a patent-backed rationale for selecting 8-MTTH over theophylline or caffeine when the research objective is investigating xanthine-mediated analgesic synergism.

Quote Request

Request a Quote for 8-(Methylthio)theophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.